molecular formula C6H5BrFNO B1383135 3-Bromo-2-fluoro-5-methoxypyridine CAS No. 1227578-33-7

3-Bromo-2-fluoro-5-methoxypyridine

Cat. No.: B1383135
CAS No.: 1227578-33-7
M. Wt: 206.01 g/mol
InChI Key: YSJKSOJQHWPDDC-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methoxypyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 2, and 5 are replaced by bromine, fluorine, and methoxy groups, respectively.

Safety and Hazards

3-Bromo-5-fluoro-2-methoxypyridine is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled .

Mechanism of Action

Target of Action

3-Bromo-2-fluoro-5-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key pathway in the synthesis of complex organic compounds . The reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . Its flash point is 68 °C, and it has a refractive index of 1.54 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by environmental factors. The compound should be stored under inert gas and away from air . It should also be kept in a well-ventilated place and at low temperatures . These conditions help to maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-fluoro-5-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds . Additionally, this compound can bind to specific protein receptors, altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). By modulating MAPK pathways, this compound can affect gene expression and cellular metabolism . For instance, it can inhibit the phosphorylation of MAPKs, leading to changes in the transcription of genes involved in cell growth and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production of ATP and other metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to enzyme active sites, which can inhibit or activate enzyme activity. For example, the compound can bind to the active site of cytochrome P450, preventing the enzyme from metabolizing its substrates . Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by altering the transcriptional activity of specific genes. These interactions can lead to changes in cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular functions. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can be metabolized to various intermediates, which may further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells. Additionally, this compound can affect the activity of other enzymes and cofactors, altering the balance of metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-2-fluoro-5-methoxypyridine involves the bromination and fluorination of 2-methoxypyridine. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoro-5-methoxypyridine is unique due to the presence of all three substituents (bromine, fluorine, and methoxy) on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a versatile building block for various applications .

Properties

IUPAC Name

3-bromo-2-fluoro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJKSOJQHWPDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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